Home > Products > Screening Compounds P100909 > 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide - 1013988-46-9

2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

Catalog Number: EVT-2867843
CAS Number: 1013988-46-9
Molecular Formula: C16H21N7O3
Molecular Weight: 359.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Alogliptin

Relevance: While not structurally identical, Alogliptin shares a similar binding mode with the compound 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide), both targeting the active site of the DPP-IV enzyme []. This shared characteristic is crucial as it forms the basis for designing novel DPP-IV inhibitors.

Linagliptin

Relevance: Research indicates that Linagliptin exhibits comparable binding modes to both Alogliptin and the compound 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide) within the DPP-IV active site []. This shared binding characteristic further emphasizes the significance of these structural motifs in designing potent and selective DPP-IV inhibitors.

(R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile ((R)-40)

Compound Description: (R)-40 is a potent DPP-IV inhibitor identified through pharmacophore hybridization and structural optimization of Alogliptin and Linagliptin []. It demonstrated significant in vitro potency with an IC50 of 23.5 nM and exhibited moderate antihyperglycemic activity in an oral glucose tolerance test (OGTT). Notably, it effectively improved the pathological state of diabetic mice.

8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine ([3H]KF17837S)

Compound Description: [3H]KF17837S is a radioactively labeled compound designed as a selective antagonist for the adenosine A2A receptor []. Its high selectivity for the A2A receptor subtype makes it a valuable tool for studying these receptors in the brain.

N-benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20)

Compound Description: MRE2029F20 is a potent and selective antagonist for the A2B adenosine receptor, displaying nanomolar affinity for this receptor subtype [, ]. Its high selectivity makes it a valuable tool for investigating the role of A2B receptors in various physiological processes.

Overview

The compound 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a complex organic molecule that belongs to the class of purine derivatives. This compound is characterized by its unique structural features, which include a pyrazole moiety and a tetrahydro-purine backbone. It is primarily studied for its potential pharmacological applications, particularly in the modulation of adenosine receptors.

Source

The compound can be sourced from various chemical databases and literature, including PubChem and scientific articles focused on purine chemistry and receptor interactions. Its chemical structure can be identified through its CAS number 1013968-80-3 and related identifiers in chemical registries .

Classification

This compound falls under the category of pharmaceutical compounds, specifically targeting adenosine receptors. It is classified as an adenosine receptor antagonist, which suggests its role in inhibiting the action of adenosine at its receptor sites, potentially influencing various physiological processes.

Synthesis Analysis

Methods

The synthesis of 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide involves several steps that typically include:

  1. Formation of the Pyrazole Ring: The initial step may involve the reaction of suitable hydrazines with appropriate carbonyl compounds to form the pyrazole structure.
  2. Synthesis of Tetrahydropurine Derivative: The tetrahydropurine core can be synthesized through cyclization reactions involving diaminopurines or related precursors.
  3. Acetylation: The final step often involves acetylation to introduce the acetamide functionality at the desired position on the purine structure.

Technical details regarding specific reagents, solvents, and reaction conditions are crucial for optimizing yield and purity during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide features:

  • A pyrazole ring (C3H4N2)
  • A tetrahydro-purine core (C5H6N4O2)
  • An acetamide functional group (C2H5NO)

The compound's molecular formula is C25H31N7O5C_{25}H_{31}N_{7}O_{5}, with a molecular weight of approximately 445.55 g/mol .

Data

Key data points include:

  • Molecular Weight: 445.55 g/mol
  • CAS Number: 1013968-80-3

This information is critical for computational modeling and further experimental analysis.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for purine derivatives:

  1. Nucleophilic Substitution: The presence of nitrogen atoms allows for nucleophilic attacks on electrophilic centers.
  2. Hydrolysis: Under certain conditions, the acetamide group may undergo hydrolysis to yield corresponding acids or amines.
  3. Receptor Binding Studies: The interactions with adenosine receptors can be investigated through radiolabeled ligand binding assays to determine affinity and selectivity .

Technical details about these reactions would require specific conditions such as temperature, solvent choice, and catalysts employed.

Mechanism of Action

Process

The mechanism of action for 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide primarily involves:

  1. Adenosine Receptor Antagonism: By binding to adenosine receptors (especially A2B), it inhibits the receptor's activation by endogenous adenosine.
  2. Signal Modulation: This antagonism can lead to altered downstream signaling pathways that affect cellular responses such as inflammation and neurotransmission.

Data on binding affinities and functional assays are essential for understanding its pharmacodynamics .

Physical and Chemical Properties Analysis

Physical Properties

The compound's physical properties include:

  • Appearance: Typically exists as a crystalline solid.

Chemical Properties

Chemical properties may include:

  • Solubility: Solubility in organic solvents like dimethyl sulfoxide or ethanol.

These properties are critical for formulation development in pharmaceutical applications.

Applications

Scientific Uses

The primary applications of 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide involve:

  1. Pharmacological Research: Investigating its role as an adenosine receptor antagonist in various biological systems.
  2. Drug Development: Potential use in developing treatments for conditions modulated by adenosine signaling such as cancer and inflammatory diseases.

Research continues to explore its efficacy and safety profiles in clinical settings .

Properties

CAS Number

1013988-46-9

Product Name

2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

IUPAC Name

2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxo-7-propylpurin-1-yl]acetamide

Molecular Formula

C16H21N7O3

Molecular Weight

359.39

InChI

InChI=1S/C16H21N7O3/c1-5-6-21-12-13(18-15(21)23-10(3)7-9(2)19-23)20(4)16(26)22(14(12)25)8-11(17)24/h7H,5-6,8H2,1-4H3,(H2,17,24)

InChI Key

SBKRFNJFXYIIME-UHFFFAOYSA-N

SMILES

CCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC(=O)N)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.